N-(2-chloro-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1252819-50-3
Cat. No.: VC11957412
Molecular Formula: C23H20ClN3O3S2
Molecular Weight: 486.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252819-50-3 |
|---|---|
| Molecular Formula | C23H20ClN3O3S2 |
| Molecular Weight | 486.0 g/mol |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H20ClN3O3S2/c1-14-4-3-5-17(24)20(14)26-19(28)13-32-23-25-18-10-11-31-21(18)22(29)27(23)12-15-6-8-16(30-2)9-7-15/h3-11H,12-13H2,1-2H3,(H,26,28) |
| Standard InChI Key | KMOITFPZVXCFBK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 |
Introduction
N-(2-chloro-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that incorporates various functional groups, including a thieno[3,2-d]pyrimidine ring system, a sulfanyl linkage, and an acetamide moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Biological Activity and Applications
While specific biological activities or applications of N-(2-chloro-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are not mentioned in the search results, compounds with similar structural features are often investigated for their potential in drug discovery, particularly in areas such as antimicrobial, anticancer, or neurological disorders.
Research Findings and Future Directions
Given the lack of specific research findings on this compound in the search results, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals. The compound's structural complexity suggests it may exhibit interesting pharmacological properties, warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume